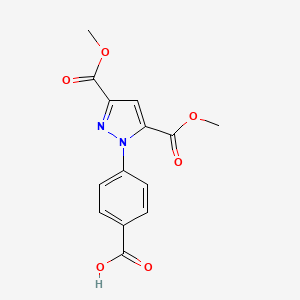
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with methoxycarbonyl groups and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This intermediate is then subjected to esterification to introduce the methoxycarbonyl groups. The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl groups and the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(methoxycarbonyl)benzoic acid: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Similar but with methyl groups instead of methoxycarbonyl groups, affecting its reactivity and applications.
Uniqueness
4-(3,5-Bis(methoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the pyrazole ring and the methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
604003-21-6 |
|---|---|
Fórmula molecular |
C14H12N2O6 |
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
4-[3,5-bis(methoxycarbonyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C14H12N2O6/c1-21-13(19)10-7-11(14(20)22-2)16(15-10)9-5-3-8(4-6-9)12(17)18/h3-7H,1-2H3,(H,17,18) |
Clave InChI |
ITFBDQZFXQASTD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




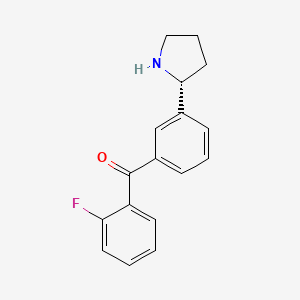
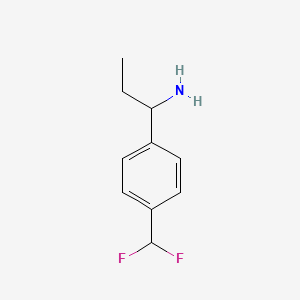
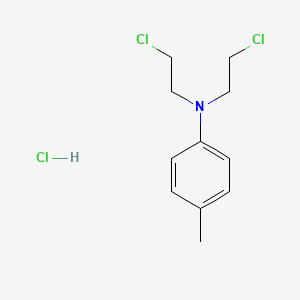
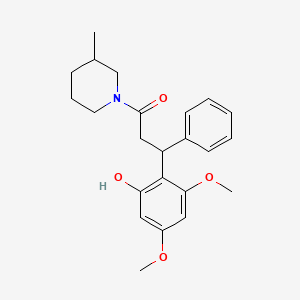
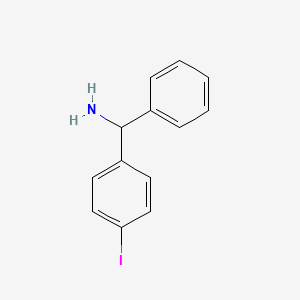
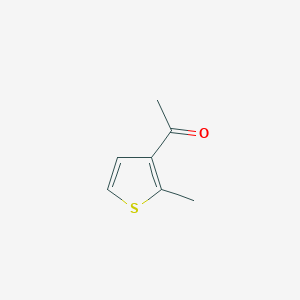
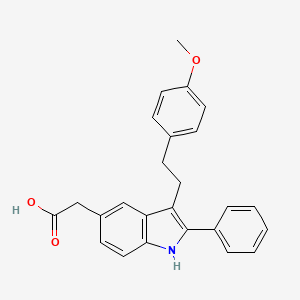
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)

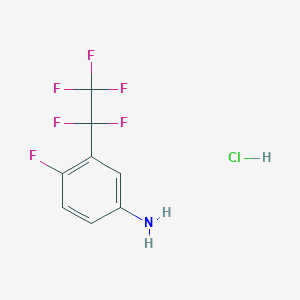
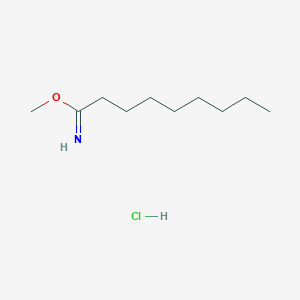
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
